Dendronpholide G

Description

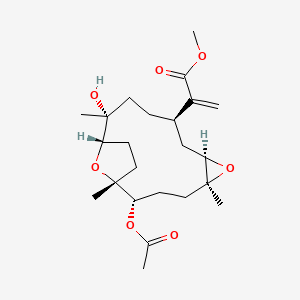

Dendronpholide G is a cembranoid diterpene isolated from the cultured soft coral Sinularia flexibilis. Structurally, it belongs to the tricyclic cembrane family, characterized by a tetrahydrofuran ring system . This compound is part of a broader class of marine-derived diterpenoids known for their diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties.

Physicochemical analyses reveal that this compound has a molecular weight of 424.53 g/mol, a molar refractivity (CMR) of 111.87, and a log P value indicative of moderate lipophilicity. It complies with Lipinski's Rule of Five, suggesting reasonable oral bioavailability, though its higher molecular weight and steric bulk compared to smaller diterpenoids may influence its pharmacokinetic profile .

Properties

Molecular Formula |

C23H36O7 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

methyl 2-[(1R,2S,5S,7R,9R,12R,13S)-2-acetyloxy-12-hydroxy-1,5,12-trimethyl-6,16-dioxatricyclo[11.2.1.05,7]hexadecan-9-yl]prop-2-enoate |

InChI |

InChI=1S/C23H36O7/c1-14(20(25)27-6)16-7-10-21(3,26)17-8-11-22(4,29-17)18(28-15(2)24)9-12-23(5)19(13-16)30-23/h16-19,26H,1,7-13H2,2-6H3/t16-,17+,18+,19-,21-,22-,23+/m1/s1 |

InChI Key |

AVJJAJDAJIWWOI-ADPKSTFZSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](O2)C[C@@H](CC[C@@]([C@@H]3CC[C@]1(O3)C)(C)O)C(=C)C(=O)OC)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(O2)CC(CCC(C3CCC1(O3)C)(C)O)C(=C)C(=O)OC)C |

Synonyms |

sinulaflexiolide E |

Origin of Product |

United States |

Comparison with Similar Compounds

Dendronpholide F

Dendronpholide F, a structural analog co-isolated with Dendronpholide G from Sinularia flexibilis, shares the cembrane diterpene backbone but differs in oxidation patterns and functional group positioning.

Trocheliophorol A

Trocheliophorol A, isolated from Sarcophyton trocheliophorum, is another α,β-unsaturated-γ-lactone cembranoid with a rare 8,11-ether linkage. Though structurally distinct from this compound, both compounds feature tetrahydrofuran moieties, suggesting shared biosynthetic pathways.

Functional Analogs

Andrographolide

Andrographolide, a labdane diterpene from Andrographis paniculata, serves as a key functional analog due to its shared anticancer targeting of HER-2. Molecular docking studies reveal significant differences in binding affinity:

| Parameter | Andrographolide | This compound |

|---|---|---|

| Binding Free Energy (ΔG) | -5.42 kcal/mol | -3.67 kcal/mol |

| Inhibition Constant (Ki) | 105.72 nM | 2.05 µM |

| Hydrogen Bonds | 1 (MET801) | 1 (MET801) |

| Hydrophobic Interactions | 4 | 4 |

Andrographolide’s superior binding energy and lower Ki value suggest stronger HER-2 inhibition, attributed to its smaller molecular weight (350.45 g/mol) and lower steric hindrance (CMR = 95.21 vs. 111.87) .

Other Cembranoids

Compounds like diepoxycembrene B, dihydromanaarenolide I, and isosinulaflexiolide K, isolated alongside this compound, are structurally similar but lack direct comparative data on HER-2 targeting. Their biological profiles remain underexplored, emphasizing the need for further studies .

Physicochemical and Pharmacokinetic Profiles

| Property | This compound | Andrographolide | Dendronpholide F |

|---|---|---|---|

| Molecular Weight (g/mol) | 424.53 | 350.45 | ~400 (estimated) |

| Log P | 2.15 (XLOGP3) | 1.64 (MLOGP) | N/A |

| Hydrogen Bond Donors | 7 | 3 | N/A |

| Hydrogen Bond Acceptors | 5 | 5 | N/A |

| Molar Refractivity (CMR) | 111.87 | 95.21 | N/A |

| Lipinski Compliance | Yes | Yes | Likely |

This compound’s higher hydrogen bond donor count (7 vs. 3) and steric bulk (CMR = 111.87) may reduce membrane permeability compared to Andrographolide, though both comply with drug-likeness criteria .

Q & A

Q. What are the recommended computational methods for modeling the molecular structure of Dendronpholide G?

To optimize the geometric structure of this compound, semi-empirical methods such as AM1 (Austin Model 1) in HyperChem Professional 8.0 are widely used. This approach balances computational efficiency with accuracy for preliminary structural validation. Researchers should ensure proper parameterization of atomic charges and bond angles, followed by energy minimization to confirm stability .

Q. How can I design a literature review strategy to identify existing studies on this compound?

Begin with keyword combinations such as "this compound AND HER-2 receptor" or "this compound AND molecular docking" in academic databases like PubMed or Google Scholar. Use Boolean operators (AND/OR) to refine results. Prioritize peer-reviewed articles and cross-reference citations to identify gaps, such as limited in vivo validation of computational findings. Critically evaluate sources for methodological rigor, focusing on studies that report RMSD values <2Å for docking validation .

Q. What ethical considerations apply to preclinical research involving this compound?

While preclinical studies (e.g., in vitro assays) may not require human subject approvals, researchers must comply with institutional guidelines for data integrity and lab safety. If future work involves human-derived samples or data, GDPR compliance (e.g., anonymization, informed consent protocols) and a Data Protection Impact Assessment (DPIA) are mandatory. Refer to frameworks like the Legitimate Interest Assessment (LIA) for data processing justification .

Advanced Research Questions

Q. How can I resolve contradictions in binding affinity (ΔG) and inhibition constant (Ki) values reported for this compound?

Discrepancies in ΔG/Ki values often arise from variations in docking software parameters (e.g., grid size, scoring functions) or structural optimization methods. To mitigate this:

- Standardize docking protocols using validated tools like AutoDock Tools 4.2 with HER-2 receptor PDB ID 3PP0.

- Cross-validate computational results with experimental assays (e.g., surface plasmon resonance).

- Report RMSD values for docking reproducibility and compare findings against established inhibitors like lapatinib .

Q. What strategies are effective for integrating multi-omics data into this compound research?

Combine transcriptomic, proteomic, and molecular docking data to identify synergistic pathways. For example:

Q. How do I ensure methodological rigor in molecular docking studies targeting HER-2 with this compound?

- Validation : Confirm docking accuracy by replicating known ligand-receptor interactions (RMSD <2Å).

- Parameter Consistency : Use identical grid dimensions (e.g., 60x60x60 Å) and Lamarckian genetic algorithms across trials.

- Statistical Analysis : Apply bootstrapping to assess variability in ΔG calculations and report confidence intervals .

Q. What steps should be taken to troubleshoot structural optimization failures in HyperChem?

- Check Initial Geometry : Ensure the input structure is free of steric clashes or incorrect tautomeric states.

- Adjust Convergence Criteria : Tighten energy minimization thresholds (e.g., from 0.1 kcal/mol to 0.01 kcal/mol).

- Validate with DFT : Compare AM1-optimized structures with higher-level methods (e.g., DFT/B3LYP) to identify discrepancies .

How can I formulate a research question linking this compound to HER-2 signaling inhibition?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : "Does this compound inhibit HER-2 phosphorylation in SK-BR-3 breast cancer cells at IC50 <10 μM?"

- Novel : Compare binding modes of this compound versus trastuzumab using free energy perturbation (FEP) calculations.

- Relevant : Align with gaps in HER-2-targeted therapies resistant to monoclonal antibodies .

Methodological Guidelines Table

| Research Stage | Key Tools/Methods | Validation Criteria |

|---|---|---|

| Molecular Docking | AutoDock Tools 4.2, HER-2 (PDB 3PP0) | RMSD <2Å for replicated ligand poses |

| Structural Optimization | HyperChem Professional 8.0 (AM1 method) | Energy convergence ≤0.1 kcal/mol |

| Data Integration | Cytoscape, STRING database | Pathway enrichment FDR <0.05 |

| Ethical Compliance | GDPR DPIA, Legitimate Interest Assessment | Anonymization protocols, consent forms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.